![molecular formula C24H17N B11950510 4-Methyl-2-(2-naphthyl)benzo[h]quinoline CAS No. 103403-98-1](/img/structure/B11950510.png)
4-Methyl-2-(2-naphthyl)benzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(2-naphthyl)benzo[h]quinoline is an organic compound with the molecular formula C24H17N and a molecular weight of 319.41 g/mol . This compound belongs to the class of benzo[h]quinolines, which are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Métodos De Preparación
The synthesis of 4-Methyl-2-(2-naphthyl)benzo[h]quinoline can be achieved through several synthetic routes. One common method involves the reaction of 2-naphthylamine with 4-methylbenzaldehyde in the presence of a catalyst such as zinc triflate (Zn(OTf)2) under microwave irradiation . This method offers the advantage of being efficient and environmentally friendly.
The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and bases such as triethylamine .
Análisis De Reacciones Químicas
4-Methyl-2-(2-naphthyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while reduction produces dihydroquinolines .
Aplicaciones Científicas De Investigación
4-Methyl-2-(2-naphthyl)benzo[h]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(2-naphthyl)benzo[h]quinoline involves its interaction with specific molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy . Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects.
Comparación Con Compuestos Similares
4-Methyl-2-(2-naphthyl)benzo[h]quinoline can be compared with other benzo[h]quinoline derivatives, such as:
2,4-Dimethylbenzo[h]quinoline: This compound has similar structural features but differs in the position and number of methyl groups.
4-Methylbenzo[h]quinolin-2(1H)-one: This derivative contains a carbonyl group at the 2-position, which significantly alters its chemical properties.
2-Phenylbenzo[h]quinoline: The presence of a phenyl group at the 2-position distinguishes this compound from this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
103403-98-1 |
|---|---|
Fórmula molecular |
C24H17N |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
4-methyl-2-naphthalen-2-ylbenzo[h]quinoline |
InChI |
InChI=1S/C24H17N/c1-16-14-23(20-11-10-17-6-2-3-8-19(17)15-20)25-24-21(16)13-12-18-7-4-5-9-22(18)24/h2-15H,1H3 |
Clave InChI |
LDBYBWFHJBBIOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=CC3=CC=CC=C32)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


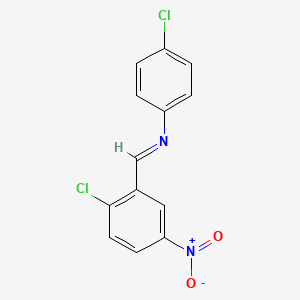
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
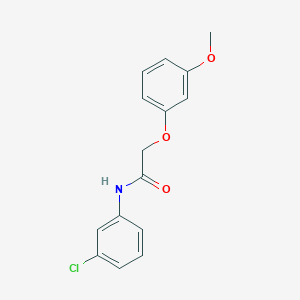
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

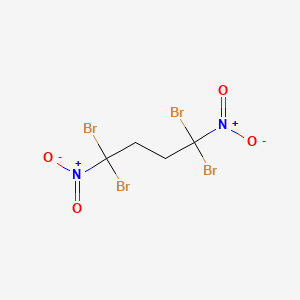
![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)

![2,3-Bis[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B11950488.png)
![N-benzyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11950494.png)

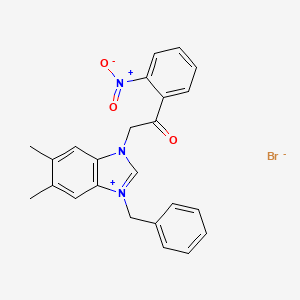
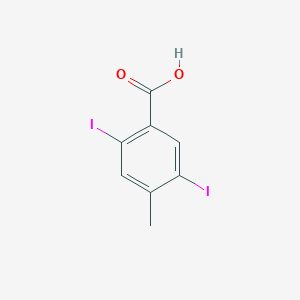
![{[1-(Benzenesulfonyl)-3,4-dimethylcyclohex-3-en-1-yl]methyl}benzene](/img/structure/B11950536.png)
